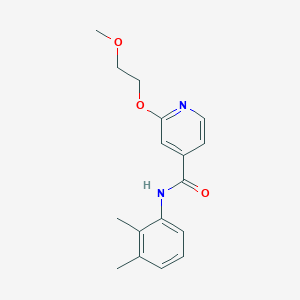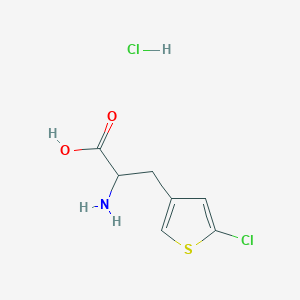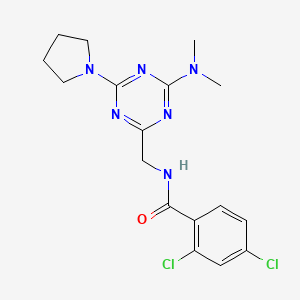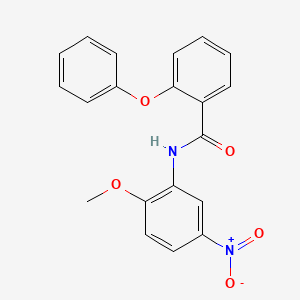![molecular formula C25H28N2O5 B2412590 Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-92-1](/img/structure/B2412590.png)
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as ESI-09, is a small molecule inhibitor of RAC1, a protein involved in a range of cellular processes, including cell proliferation, migration, and invasion. ESI-09 has been shown to have potential applications in cancer research, as well as in the study of neurological disorders.
Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
- Crystal Structure Analysis : A study by Baba et al. (2019) focused on the crystal structure and Hirshfeld surface analysis of a compound related to Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, highlighting its molecular interactions and network structure.
Biological Evaluation and Therapeutic Potential
- Inhibitors of SF-1 : Research by Madoux et al. (2008) identified compounds analogous to Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate as potent inhibitors of SF-1, a transcription factor, highlighting their potential therapeutic applications.
- Anticancer Agent : A study by Riadi et al. (2021) described the synthesis and characterization of a derivative and its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anticancer agent.
Spectroscopic Analysis and Molecular Docking
- Spectroscopic Analysis : El-Azab et al. (2016) conducted a study on a related compound, focusing on spectroscopic analysis and molecular docking, which provided insights into its electronic properties and potential inhibitory activity against specific targets.
Antimicrobial Agents
- Antimicrobial Activity : In 2007, Desai et al. synthesized new quinazolines, similar in structure, and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds as antimicrobial agents.
Propiedades
IUPAC Name |
ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-3-5-7-18-10-12-19(13-11-18)26-23(28)16-27-15-14-20-21(25(27)30)8-6-9-22(20)32-17-24(29)31-4-2/h6,8-15H,3-5,7,16-17H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAUSWVAAYTZSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)


![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)
![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)


![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)